1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide
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Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N9OS and its molecular weight is 413.5. The purity is usually 95%.
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Biological Activity
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)azetidine-3-carboxamide is a complex molecule that has garnered attention due to its diverse biological activities. This article explores its pharmacological potentials based on available literature and experimental data.
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key kinases involved in cell proliferation and survival pathways.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Example A | MCF-7 | 0.3 | EGFR inhibition |
Example B | A549 | 7.6 | VGFR2 inhibition |
2. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown affinity for the adenosine receptor A2a , with a binding affinity (Ki) of 2.10 nM , indicating strong potential for modulating neurotransmitter activity in neurological contexts .
3. Antimicrobial Activity
Preliminary studies have also assessed the antimicrobial properties of similar compounds. For example, triazole derivatives have demonstrated efficacy against various human pathogenic bacteria, suggesting that the compound may possess similar properties .
Case Study 1: Antiproliferative Effects
In a study focused on triazole derivatives, compounds were tested against breast cancer cell lines using the MTT assay. The results indicated that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
Case Study 2: Enzyme Inhibition
A series of experiments conducted to evaluate the inhibitory effects on tissue-nonspecific alkaline phosphatase revealed that related compounds exhibited greater inhibitory activity than conventional drugs. This suggests potential applications in treating conditions associated with abnormal alkaline phosphatase levels .
Properties
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N9OS/c1-12-6-13(2)27(24-12)16-7-15(20-10-21-16)26-8-14(9-26)17(28)19-4-5-29-18-23-22-11-25(18)3/h6-7,10-11,14H,4-5,8-9H2,1-3H3,(H,19,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEOWHMWONQVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NCCSC4=NN=CN4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N9OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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